Welcome to the BenchChem Online Store!
molecular formula C6H6N6 B8513124 2-(2H-1,2,3-triazol-2-yl)pyrimidin-4-amine

2-(2H-1,2,3-triazol-2-yl)pyrimidin-4-amine

Cat. No. B8513124
M. Wt: 162.15 g/mol
InChI Key: GSBJHGSGEGUAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09216173B2

Procedure details

2-(2H-1,2,3-triazol-2-yl)pyrimidin-4-amine was prepared from 2-chloropyrimidin-4-amine using chemistry analogous to the synthesis of 6-methyl-4-(2H-1,2,3-triazol-2-yl)pyridin-2-amine (PrepEx 2.19 A). MS ESI calc'd. for C6H7N6 [M+H]+ 163. found 163. 1H NMR (500 MHz, DMSO-d6) δ 8.14 (d, J=5.5 Hz, 1H), 8.06 (s, 2H), 7.42 (s, 2H), 6.46 (d, J=5.5 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][N:3]=1.CC1N=C(N)C=C([N:17]2[N:21]=[CH:20][CH:19]=[N:18]2)C=1>>[N:18]1[N:17]([C:2]2[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][N:3]=2)[N:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=CC(=N1)N)N1N=CC=N1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N=1N(N=CC1)C1=NC=CC(=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.